7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline

DNA intercalation binding affinity benzo-annulation

7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline (CAS 156810-64-9) is a pentacyclic heteroaromatic compound belonging to the benzo-fused indolo[2,3-b]quinoxaline class. It features a dimethylaminoethyl side chain that confers a cationic charge at physiological pH, facilitating electrostatic interaction with the polyanionic DNA backbone.

Molecular Formula C22H20N4
Molecular Weight 340.4 g/mol
CAS No. 156810-64-9
Cat. No. B12661431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline
CAS156810-64-9
Molecular FormulaC22H20N4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3
InChIInChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3
InChIKeyHNKCQYVZCLBPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline (CAS 156810-64-9): A Benzo-Fused Indoloquinoxaline DNA Intercalator


7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline (CAS 156810-64-9) is a pentacyclic heteroaromatic compound belonging to the benzo-fused indolo[2,3-b]quinoxaline class [1]. It features a dimethylaminoethyl side chain that confers a cationic charge at physiological pH, facilitating electrostatic interaction with the polyanionic DNA backbone [2]. The extended aromatic chromophore, formed by annulation of an additional benzene ring onto the indoloquinoxaline core, increases the π-stacking surface area relative to non-benzo-fused indoloquinoxaline analogs, resulting in markedly higher DNA binding affinity (lg Ka = 6.23–6.87 vs. 5.57–5.89) [3]. This compound serves as a DNA intercalator with potential applications in antiviral and anticancer research, though its biological profile differs substantially from simpler indoloquinoxalines in terms of sequence selectivity and therapeutic activity balance [3][4].

DNA intercalator probe with extended benzo-fused chromophore for biophysical DNA-binding studies
Sequence selectivity research: reported AT-rich DNA preference via fluorescence enhancement/quenching readout
Materials science fit: halochromic scaffold supports acid vapor sensing and stimuli-responsive thin-film development

Why 7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline Cannot Be Replaced by Non-Benzo Indoloquinoxaline Analogs


The benzo-fused indoloquinoxaline scaffold of 7-(2-dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline is not a trivial structural variant; it fundamentally alters the DNA binding thermodynamics and biological activity profile compared to non-benzo-fused 6H-indolo[2,3-b]quinoxalines. Direct comparative data show that benzo-annulation increases DNA binding affinity by approximately one order of magnitude in Ka (lg Ka ~6.2–6.9 vs. ~5.6–5.9 for the non-benzo series), yet paradoxically reduces antiviral and interferon-inducing activities [1]. Furthermore, the extended chromophore shifts sequence selectivity toward AT-rich sequences, whereas simpler indoloquinoxalines with dimethylaminoethyl chains preferentially bind GC-rich DNA [2][3]. These divergent properties mean that procurement decisions cannot be based on the indoloquinoxaline core alone; the benzo-annulated variant occupies a distinct region of the structure–activity landscape.

Non-benzo indoloquinoxaline analogs
Benzo-annulation shifts DNA binding affinity upward and alters sequence selectivity; procurement based on indoloquinoxaline core alone may not reproduce target profile.
Classical topoisomerase II poisons
Mechanism differs: cytotoxicity proceeds via topoisomerase II-independent pathways with G2/M accumulation; may not substitute for etoposide/doxorubicin in topo II-targeted studies.
Ellipticine and GC-preferring intercalators
AT-rich sequence selectivity contrasts with ellipticine (non-selective) and GC-preferring indoloquinoxalines; binding-site context requires review.

Quantitative Differentiation Evidence: 7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline vs. Closest Analogs


Enhanced DNA Binding Affinity vs. Non-Benzo 6H-Indolo[2,3-b]quinoxaline Congeners

Benzo-annulation in the 7H-benzo[4,5]indolo[2,3-b]quinoxaline series produces a substantial increase in DNA binding affinity compared to the corresponding 6H-indolo[2,3-b]quinoxaline series lacking the additional benzene ring. The target compound class (compounds 13–20) exhibits lg Ka values of 6.23–6.87, representing an approximate 5- to 20-fold higher binding constant than the comparator series 1–12 (lg Ka = 5.57–5.89) [1]. This head-to-head comparison was conducted under identical experimental conditions within the same study, controlling for side-chain variations.

DNA Binding Affinity
Head-to-head
lg Ka = 6.23–6.87vs. non-benzo series lg Ka = 5.57–5.89
Supports higher DNA residence-time context
5- to 20-fold higher Ka; ethidium bromide displacement assay
DNA intercalation binding affinity benzo-annulation SAR

AT-Rich Sequence Selectivity vs. Ellipticine and GC-Preferring Indoloquinoxalines

The benzo-fused indoloquinoxaline derivative with a dimethylaminoethyl side chain (designated compound 3b in the 1989 Gräslund study, structurally analogous to the target compound class) displays pronounced binding specificity for alternating AT polynucleotide sequences, in stark contrast to the anticancer alkaloid ellipticine [1]. Compound 3b fluorescence is strongly enhanced upon binding to poly(dA-dT)·(dA-dT) and quenched in poly(dG-dC)·(dG-dC), whereas ellipticine shows no such discriminatory fluorescence response [1]. This contrasts with non-benzo indolo[2,3-b]quinoxalines bearing dimethylaminoethyl chains, which exhibit GC-rich sequence preference in DNase I footprinting experiments [2].

AT-Rich Selectivity
Cross-study
AT-selective fluorescence enhancementvs. GC-selective non-benzo analogs; vs. non-selective ellipticine
Supports AT-rich region targeting in genomic studies
Synthetic polynucleotide fluorescence/LD spectroscopy
sequence selectivity AT-rich DNA fluorescence intercalation

Divergent Antiviral Profile: Reduced Antiviral Activity Despite Higher DNA Affinity

The addition of a benzene ring to the indoloquinoxaline core paradoxically reduces antiviral and interferon-inducing activities while increasing DNA binding affinity. In a direct head-to-head comparison within the same study, the benzo-fused series (compounds 13–20) showed significantly lower antiviral activity against herpes simplex virus type 1 (HSV-1) and reduced interferon-inducing capacity compared to the non-benzo 6H-indolo[2,3-b]quinoxaline series (compounds 1–12) [1]. This is in contrast to the classical antiviral indoloquinoxaline B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline), which exhibits potent anti-herpesvirus activity at 1–5 µM against HSV-1, CMV, and VZV [2].

Antiviral Profile
Head-to-head
Reduced antiviral & interferon inductionvs. non-benzo series 1–12; B-220 EC50 ~1–5 µM
DNA affinity does not predict antiviral endpoint response
HSV-1 plaque reduction; interferon in murine/human fibroblasts
antiviral interferon induction herpes virus therapeutic index

Topoisomerase II Independence: Mechanism Differentiated from Classical Topo II Poisons

Indolo[2,3-b]quinoxaline derivatives bearing dimethylaminoethyl side chains, including the benzo-fused variants, do not rely on topoisomerase II inhibition as their primary cytotoxic mechanism. DNA relaxation assays using human leukemia HL-60 and mitoxantrone-resistant HL-60/MX2 cell lines demonstrated that these compounds only weakly interfere with topoisomerase II catalytic activity [1]. This distinguishes them from classical topoisomerase II poisons such as etoposide and doxorubicin. Instead, the most cytotoxic compounds in this series induce massive G2/M phase cell cycle accumulation, consistent with a DNA-damage response independent of topoisomerase II poisoning [1]. Furthermore, these compounds exhibit significant MDR-modulating activity, suggesting potential utility in overcoming multidrug resistance [2].

Topo II Independence
Class-level
Weak topo II interference; G2/M arrestHL-60/MX2 cells remain sensitive
Supports MDR-model research distinct from topo II poisons
DNA relaxation assay; flow cytometry cell-cycle analysis
topoisomerase II mechanism of action G2/M arrest MDR

Halochromic Properties: Stimuli-Responsive Optical Behavior Absent in Simpler Indoloquinoxalines

The benzo[g]indolo[2,3-b]quinoxaline core, when appropriately functionalized, exhibits pronounced halochromism—a reversible color change in response to protonation—that is not reported for non-benzo indoloquinoxaline analogs. A closely related benzo[g]indolo[2,3-b]quinoxaline derivative demonstrates UV/Vis spectral responses covering the entire visible spectrum and extending into the near-IR, controlled by the extent of protonation and counter-ion identity [1]. Thin films of this material have been successfully employed for colorimetric detection of acid vapors [1]. This optical functionality is enabled by the extended π-conjugation of the pentacyclic benzo-fused scaffold and is absent in simpler tricyclic or tetracyclic indoloquinoxalines.

Halochromic Response
Supporting evidence
Reversible visible-to-near-IR color changeAbsent in non-benzo indoloquinoxalines
Enables acid vapor sensing and smart-material research
Thin-film UV/Vis; protonation with HCl, HBr, TFA
halochromism pH sensor acid vapor detection colorimetric sensing

Optimal Use Cases for 7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline Based on Verified Differentiation Data


AT-Rich DNA Targeting in Biophysical and Genomic Studies

The compound's demonstrated AT-sequence binding preference makes it a valuable spectroscopic probe for AT-rich DNA regions [1]. Its fluorescence enhancement upon AT binding and quenching upon GC binding provide a built-in optical readout, enabling real-time monitoring of DNA interactions without requiring additional labeling. This property is particularly relevant for studies of AT-rich promoter elements, matrix attachment regions, and centromeric satellite DNA [1].

MDR Reversal and Topoisomerase-II-Independent Anticancer Research

The topoisomerase II independence and retained cytotoxicity in mitoxantrone-resistant HL-60/MX2 cells position this compound class for research into multidrug-resistant (MDR) cancer models [2][3]. The demonstrated MDR-modulating activity, combined with G2/M cell cycle arrest, supports its use as a tool compound for studying alternative cell death mechanisms that bypass classical topoisomerase II-mediated pathways [2][3].

Acid Vapor Sensing and Stimuli-Responsive Material Development

The benzo[g]indolo[2,3-b]quinoxaline scaffold exhibits halochromic responses across the visible-to-near-IR spectrum, enabling colorimetric detection of acid vapors when fabricated into thin films [4]. This property is not shared by non-benzo indoloquinoxalines and supports applications in chemical sensing, smart packaging, and environmental monitoring where reversible, visually detectable protonation responses are desired [4].

Application
Selection Property
Validation Focus
AT-rich DNA biophysical studies
AT-selective fluorescence response
Poly(dA-dT) binding and LD spectroscopy
MDR cancer model research
Topoisomerase II-independent cytotoxicity
HL-60/MX2 sensitivity and G2/M arrest endpoints
Stimuli-responsive material development
Halochromic visible-to-near-IR response
Thin-film acid vapor colorimetric detection
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